molecular formula C12H17N B1462173 N-(2,3-Dimethylbenzyl)cyclopropanamine CAS No. 625437-38-9

N-(2,3-Dimethylbenzyl)cyclopropanamine

Cat. No. B1462173
CAS RN: 625437-38-9
M. Wt: 175.27 g/mol
InChI Key: CRIMYHBFDHWKQY-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylbenzyl)cyclopropanamine is a chemical compound with the molecular formula C12H17N . It contains a total of 31 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 secondary amine .


Molecular Structure Analysis

The molecular structure of this compound consists of 30 atoms, including 17 Hydrogen atoms, 12 Carbon atoms, and 1 Nitrogen atom . The compound contains a total of 31 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 secondary amine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 175.27 g/mol . It is recommended to be stored at room temperature . The compound is solid in its physical form .

Scientific Research Applications

Cyclopropanamine Compounds in CNS Disorders

Cyclopropanamine compounds, including N-(2,3-Dimethylbenzyl)cyclopropanamine, have been explored for their potential in treating central nervous system (CNS) disorders. These compounds act as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme involved in DNA packaging and gene expression regulation. LSD1 inhibitors have shown promise as therapeutic agents for a range of conditions, including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. The inhibition mechanism involves increasing histone 3 methylation, which affects gene expression and could offer novel treatment avenues for these diseases (B. Blass, 2016).

Oxidative N-Dealkylation and Cyclopropane Ring Fragmentation

Studies on the oxidative N-dealkylation of N-cyclopropylamine by enzymes like horseradish peroxidase have elucidated the fate of the cyclopropane ring upon such reactions. These findings are significant for understanding the metabolic pathways of cyclopropanamine derivatives and their interactions with cytochrome P450 enzymes. This research helps in the development of cyclopropanamine-containing probes for investigating enzyme catalysis and the mechanisms underlying drug metabolism and detoxification processes (C. L. Shaffer, M. Morton, R. Hanzlik, 2001).

Synthesis and Chemical Transformations

Bioactivity and Therapeutic Applications

Research on cyclopropanamine derivatives also extends to their bioactivity and potential therapeutic applications. These compounds have been investigated for their herbicidal and fungicidal activities, offering new approaches to pest control and agricultural productivity. By understanding the mechanisms underlying their bioactivity, researchers can design more effective and environmentally friendly agrochemicals (L. Tian, Jie Song, Jing Wang, Bin Liu, 2009).

Safety and Hazards

The safety information for N-(2,3-Dimethylbenzyl)cyclopropanamine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335, which suggest that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+351+338, and P302+352, which provide guidance on avoiding breathing dust/fume/gas/mist/vapours/spray, rinsing cautiously with water for several minutes in case of eye contact, and washing with plenty of soap and water in case of skin contact .

properties

IUPAC Name

N-[(2,3-dimethylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-4-3-5-11(10(9)2)8-13-12-6-7-12/h3-5,12-13H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIMYHBFDHWKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CNC2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655399
Record name N-[(2,3-Dimethylphenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

625437-38-9
Record name N-[(2,3-Dimethylphenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Synthesized according to typical procedure J from 2,3-dimethylbenzaldehyde and cyclopropylamine.
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Synthesis routes and methods II

Procedure details

A mixture of 2,3-dimethylbenzaldehyde (1 eq.), cyclopropylamine (1.2 eq.) and sodium bicarbonate (1.5 eq.) were heated at reflux in MeOH (0.5 M) for 1 h. The reaction mixture was then cooled in ice and sodium borohydride (1.2 eq.) was introduced portionwise. Following the completion of addition, the reaction mixture was warmed to RT and stirred at RT for 1 h. The volatiles were then removed in vacuo and the resulting residue was partitioned between H2O and CH2Cl2. The organic layer was separated, washed with brine, dried over MgSO4 and filtered. Concentration of the filtrate in vacuo afforded the title compound as a light yellow oil.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

1B was synthesized from 2,3-dimethylbenzaldehyde (5.0 g, 37.3 mmol) using the procedure described for 1A. Yield: 6.0 g (92%) as light yellow oil. ESI-MS:m/z 176.3 (M+H)+, HPLC retention time: T=1.340 min (FAST-2).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-Dimethylbenzyl)cyclopropanamine
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